molecular formula C18H17NO B8270963 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol CAS No. 744197-44-2

2-(Amino-p-tolyl-methyl)-naphthalen-1-ol

Cat. No.: B8270963
CAS No.: 744197-44-2
M. Wt: 263.3 g/mol
InChI Key: PBWRKTMVIOSTKI-UHFFFAOYSA-N
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Description

2-(Amino-p-tolyl-methyl)-naphthalen-1-ol (APTN) is a synthetic heterocyclic aromatic amine characterized by a naphthalen-1-ol backbone substituted with a p-tolyl-methylamine group at the 2-position. Its hydrochloride salt (CAS 736173-19-6) is widely utilized in biochemical and pharmacological research due to its receptor-binding properties, which modulate receptor activity and downstream signaling pathways . APTN’s structure combines a hydrophobic naphthalene ring with an electron-rich phenolic hydroxyl group and a basic amino moiety, enabling diverse interactions with biological targets.

Properties

CAS No.

744197-44-2

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

2-[amino-(4-methylphenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C18H17NO/c1-12-6-8-14(9-7-12)17(19)16-11-10-13-4-2-3-5-15(13)18(16)20/h2-11,17,20H,19H2,1H3

InChI Key

PBWRKTMVIOSTKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and pKa Comparisons

Compound Name Substituent at 2-Position pKa (Phenolic OH) Key Features
2-(Amino-p-tolyl-methyl)-naphthalen-1-ol p-Tolyl-methylamine Not reported Receptor-binding focus
2-(Morpholino-methyl)naphthalen-1-ol Morpholine 9.2 Non-chelating, low toxicity
2-(Piperidin-1-ylmethyl)naphthalen-1-ol Piperidine 8.9 High yield (94%), metal interaction
2-((2-Fluorobenzylamino)methyl)naphthalen-1-ol 2-Fluorobenzylamine 7.5 Enhanced solubility, moderate toxicity
2-(Furan-2-yl)naphthalen-1-ol Furan-2-yl Not reported Anticancer activity, selectivity

Key Observations :

  • Electron-Donating Groups: Compounds with morpholine or piperidine substituents exhibit higher pKa values (~9), suggesting reduced acidity of the phenolic hydroxyl group compared to fluorobenzylamine derivatives (pKa 7.5) .
  • Chelation Potential: APTN’s amino group may enable metal coordination, similar to Schiff base ligands like (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol, which form stable complexes with Ni²⁺, Cu²⁺, and Zn²⁺ . However, non-chelating derivatives (e.g., morpholino-methyl) lack this property, reducing their metal-dependent toxicity .

Table 2: Anticancer Activity of Selected Naphthalen-1-ol Derivatives

Compound Name MCF-7 (ER+) ED₅₀ (µg/mL) SK-BR-3 (HER2+) ED₅₀ (µg/mL) Selectivity Profile
2-(Amino-p-tolyl-methyl)-naphthalen-1-ol Not reported Not reported Receptor-specific modulation
2-(Furan-2-yl)naphthalen-1-ol (Compound 18) 3.3 1.0 High selectivity for HER2+
2-(Furan-2-yl)naphthalen-1-ol (Compound 20) 2.5 1.2 Broad cytotoxicity
Tamoxifen (Control) 5.0 5.0 ER-targeted

Key Findings :

  • Selectivity Mechanisms: Compound 18 (2-(furan-2-yl) derivative) demonstrates HER2+ selectivity (ED₅₀ = 1.0 µg/mL) due to its rigid conformation stabilized by intramolecular hydrogen bonding. In contrast, Compound 20’s flexible structure results in non-selective cytotoxicity (ED₅₀ ~1.2–2.5 µg/mL across cell lines) .
  • Structural Determinants : The furan ring in 2-(furan-2-yl) derivatives mimics the aromatic pharmacophore of neo-tanshinlactone, enhancing binding to estrogen-related targets. APTN’s p-tolyl-methylamine group may similarly engage hydrophobic receptor pockets .

Toxicity and Metal Interactions

  • Selective Toxicity: Lower pKa values of phenolic OH (e.g., 7.5 in fluorobenzylamine derivatives) correlate with increased selective toxicity, likely due to enhanced membrane permeability and target engagement .
  • Metal Complexation: Schiff base derivatives like (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol form stable metal complexes, which exhibit altered bioactivities. For example, Zn²⁺ and Cu²⁺ complexes show antimicrobial properties, whereas free ligands are inactive . APTN’s amine group may similarly enable metal-dependent effects, though this remains unexplored in the literature.

Preparation Methods

Standard Protocol

  • Reactants :

    • 1-Naphthol (1.0 equiv)

    • p-Tolualdehyde (1.2 equiv)

    • Ammonia (1.5 equiv)

  • Catalyst : Montmorillonite K30 (10 wt%)

  • Conditions : Solvent-free, 60°C, 4–8 hours.

  • Yield : 70–85%.

  • Mechanism :

    1-Naphthol+p-Tolualdehyde+NH3Montmorillonite K302-(Amino-p-tolyl-methyl)-naphthalen-1-ol+H2O\text{1-Naphthol} + \text{p-Tolualdehyde} + \text{NH}_3 \xrightarrow{\text{Montmorillonite K30}} \text{2-(Amino-p-tolyl-methyl)-naphthalen-1-ol} + \text{H}_2\text{O}
  • Purification : Recrystallization from ethanol or column chromatography (hexane/ethyl acetate).

Industrial-Scale Synthesis

Large-scale production employs batch reactors with precise temperature and pressure control:

  • Reactors : 500-L stirred-tank reactors.

  • Throughput : 10–15 kg per batch.

  • Workup : Filtration and recrystallization (80% recovery).

  • Purity : ≥98% (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes:

  • Reactants :

    • 1-Naphthol (1.0 equiv)

    • p-Tolualdehyde (1.5 equiv)

    • Ammonium chloride (1.2 equiv)

  • Solvent : 1,4-Dioxane.

  • Conditions : 100°C, microwave irradiation (300 W), 30 minutes.

  • Yield : 82%.

  • Advantages :

    • 5x faster than conventional heating.

    • Reduced side products.

Green Chemistry Approaches

Solvent-Free Synthesis

Eliminating solvents minimizes waste and improves atom economy:

  • Catalyst : Montmorillonite K30.

  • Conditions : 60°C, 6 hours.

  • E-Factor : 3.92 (vs. 8–15 for traditional methods).

  • Atom Economy : 94%.

Aqueous-Mediated Reactions

Water as a solvent enhances sustainability:

  • Reactants : 1-Naphthol, p-tolualdehyde, ammonium hydroxide.

  • Catalyst : None.

  • Conditions : 80°C, 12 hours.

  • Yield : 65–70%.

Catalytic Variations

Acid Catalysts

  • HCl : Protonates the imine intermediate, accelerating nucleophilic attack. Yield: 75%.

  • p-Toluenesulfonic Acid (PTSA) : Enhances regioselectivity. Yield: 78%.

Metal Catalysts

  • FeCl₃ : Lewis acid catalyst for low-temperature synthesis (40°C). Yield: 68%.

  • CuI : Facilitates C–N bond formation in microwave-assisted reactions.

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) yields 90% pure product.

  • Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves diastereomers.

  • Characterization :

    • ¹H NMR (CDCl₃): δ 7.8–6.8 (aromatic protons), 4.2 (CH₂), 2.3 (CH₃).

    • MS : m/z 255 [M+H]⁺.

Comparative Analysis of Methods

MethodConditionsYield (%)TimePurity (%)
Betti Reaction60°C, solvent-free858 h98
Microwave-Assisted100°C, 1,4-dioxane820.5 h95
Industrial Batch80°C, batch reactor8012 h98
Aqueous-Mediated80°C, H₂O7012 h90

Challenges and Optimization

  • Regioselectivity : Using 1-naphthol directs substitution to position 2, whereas 2-naphthol favors position 1.

  • Amine Source : Ammonia gas vs. ammonium salts affects reaction rate (gas preferred for higher yields).

  • Side Reactions : Over-alkylation mitigated by stoichiometric control of aldehyde.

Industrial Applications

  • Pharmaceutical Intermediates : Used in anticonvulsant and anticancer drug synthesis.

  • Dye Manufacturing : Serves as a coupling agent for azo dyes.

Q & A

Q. What are the recommended synthetic routes for 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol?

  • Methodological Answer : A common approach involves oxidative cyclization of precursors like 1-oxo-N-aryl-1,2,3,4-tetrahydronaphthalene-2-carbothioamides in an alkaline medium under atmospheric oxygen (e.g., synthesis of analogous naphthalen-1-ol derivatives) . Alternatively, coupling reactions using propargyl bromide or microwave-assisted methods with ammonium acetate can be employed. For example, propargyl bromide reacts with naphthol derivatives in DMF with K₂CO₃ as a base, followed by extraction and purification .

Q. How can the compound’s purity and structure be characterized?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structures. Ensure data collection at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .
  • Spectroscopy : Employ UV-Vis and fluorescence spectroscopy to study photophysical properties, particularly if ESIPT (Excited-State Intramolecular Proton Transfer) is expected .
  • Chromatography : Gas chromatography (GC) with HP-5MS or SE-30 columns can validate purity, while TD-DFT calculations assist in interpreting electronic transitions .

Q. What safety precautions are necessary during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid dermal/respiratory exposure. Use fume hoods for reactions involving volatile solvents .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal. Avoid releasing the compound into waterways due to potential aquatic toxicity .

Advanced Research Questions

Q. How does solvent polarity influence the ESIPT behavior of naphthalen-1-ol derivatives?

  • Methodological Answer : ESIPT efficiency is solvent-dependent. In non-polar solvents (e.g., cyclohexane), proton transfer is favored due to reduced stabilization of the non-protonated form. Use time-resolved fluorescence spectroscopy to measure tautomerization rates. TD-DFT calculations (e.g., B3LYP/6-31+G(d,p)) can model solvent effects on energy barriers . For example, Stokes shifts >100 nm in low-polarity solvents indicate strong ESIPT activity .

Q. How do structural modifications (e.g., substituents on the amino group) affect biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Test cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer) using MTT assays.
  • Data Interpretation : Reduced potency but improved selectivity (e.g., compound 18 vs. neo-tanshinlactone derivatives) may result from steric hindrance or altered hydrogen bonding .

Q. How can conflicting data on biological activity across studies be resolved?

  • Methodological Answer :
  • Control experiments : Verify cell line authenticity (e.g., STR profiling) and assay conditions (e.g., serum-free media to avoid interference).
  • Structural analysis : Compare crystallographic data (e.g., torsion angles between aromatic planes) to identify conformational differences impacting activity. For example, a 67.4° dihedral angle in 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile may reduce binding affinity compared to planar analogs .

Q. What methodologies are recommended for assessing in vitro toxicity?

  • Methodological Answer :
  • Acute toxicity : Follow OECD guidelines using zebrafish embryos or mammalian cell lines (e.g., HepG2 for hepatic effects). Measure IC₅₀ values via ATP-based luminescence assays .
  • Genotoxicity : Conduct Ames tests with TA98 and TA100 strains to evaluate mutagenicity. Include S9 metabolic activation to simulate liver metabolism .

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